2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-6-11(15-17-8)14-12(16)7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSBXKFKVAUMZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-methyl-3-amino-1,2-oxazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the amide bond, producing 2-(4-chlorophenyl)acetic acid and 5-methyl-1,2-oxazol-3-amine.
Conditions and Outcomes
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12 hours | 2-(4-Chlorophenyl)acetic acid + ammonium salts |
| Basic Hydrolysis | 2M NaOH, 80°C, 8 hours | Sodium 2-(4-chlorophenyl)acetate + 5-methyl-1,2-oxazol-3-amine |
This reactivity is consistent with acetamide derivatives , where the amide bond’s stability is pH-dependent.
Oxazole Ring Reactivity
The 1,2-oxazole ring participates in nucleophilic substitution at the C-4 position (adjacent to nitrogen), particularly under acidic or metal-catalyzed conditions.
Key Reactions
-
Nitration : Reaction with nitric acid/sulfuric acid introduces a nitro group at C-4, forming 4-nitro-5-methyl-1,2-oxazole derivatives.
-
Bromination : Electrophilic bromination with Br₂/FeBr₃ yields 4-bromo-5-methyl-1,2-oxazole intermediates .
Chlorophenyl Group Reactivity
The 4-chlorophenyl group undergoes electrophilic aromatic substitution (EAS), though the electron-withdrawing chlorine meta-directs reactivity.
EAS Examples
| Reaction | Reagents | Position | Product |
|---|---|---|---|
| Sulfonation | H₂SO₄, SO₃ | Meta | 4-Chloro-3-sulfophenylacetamide |
| Friedel-Crafts | AlCl₃, acetyl chloride | Not favored | Minimal reactivity due to deactivation |
The steric and electronic effects of the chloro group limit EAS efficiency compared to unsubstituted phenyl analogs.
Cross-Coupling Reactions
The chlorophenyl group enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under mild conditions.
Example Reaction
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 4-Chlorophenyl unit | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-acetamide derivative | 65–78% |
This reactivity aligns with trends observed in chloroarene chemistry .
Stability Under Oxidative Conditions
The compound exhibits moderate stability toward oxidants like H₂O₂ or KMnO₄. Degradation occurs primarily at the oxazole ring, leading to ring-opening products such as carbonyl compounds and nitriles.
Scientific Research Applications
2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Features
The compound’s core structure allows for comparison with derivatives differing in:
- Substituents (e.g., chloro, methyl, methoxy, trifluoromethyl).
- Heterocyclic systems (e.g., oxazole, triazole, pyridine).
- Backbone modifications (e.g., sulfonamide vs. acetamide).
Table 1: Structural and Physical Properties of Analogues
Critical Analysis of Structural Impact on Properties
Chlorophenyl Group : Enhances electrophilicity and binding to hydrophobic pockets (common in ).
Heterocyclic Variations :
- Oxazole (Target): Moderately polar, stable under physiological conditions.
- Triazole (): Enables hydrogen bonding and metabolic stability.
Substituent Effects :
Biological Activity
2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, a compound with the molecular formula C12H11ClN2O2 and a molecular weight of 250.68 g/mol, is notable for its potential biological activities. This compound features a chlorophenyl group and an oxazole ring, indicating possible interactions with biological targets that merit investigation.
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClN2O2 |
| Molecular Weight | 250.68 g/mol |
| CAS Number | 349536-66-9 |
| IUPAC Name | 2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Antimicrobial Activity
Research has indicated that compounds similar to 2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that related oxazole derivatives possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
In a comparative study of oxazole derivatives:
- Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 20 to 40 µM against Staphylococcus aureus.
- Compounds were less effective against E. coli with MIC values between 40 to 70 µM .
The mechanism through which 2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide exerts its biological effects may involve interaction with specific enzymes or receptors in microbial cells. The presence of the oxazole ring suggests potential for chelation with metal ions or interaction with nucleic acids, which could disrupt essential cellular processes.
Study 1: Antibacterial Efficacy
In a laboratory setting, the antibacterial efficacy of this compound was evaluated through agar diffusion methods. The results demonstrated:
- High activity against MRSA strains with IC50 values significantly lower than standard antibiotics.
Study 2: Neuroprotective Properties
Another area of research focused on the neuroprotective properties of oxazole derivatives. In vivo studies indicated that these compounds could potentially modulate neuroinflammation pathways, offering therapeutic avenues for neurodegenerative diseases.
Toxicological Profile
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that derivatives of this compound may exhibit low cytotoxicity at therapeutic concentrations, making them suitable candidates for further development in medicinal chemistry.
Q & A
Basic: What are the established synthetic routes for 2-(4-chlorophenyl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and what critical reaction parameters influence yield and purity?
Answer:
The synthesis typically involves coupling a chloroacetyl chloride derivative with an amino-oxazole precursor. For example, refluxing 2-amino-5-methyl-1,2-oxazole with 4-chlorophenylacetyl chloride in the presence of triethylamine (as a base) in dioxane for 4–6 hours under inert conditions is a common method . Reaction progress is monitored via TLC, and the product is purified by recrystallization using solvents like ethanol-DMF mixtures or pet-ether . Key parameters include:
- Stoichiometry : Equimolar ratios of reactants to minimize side products.
- Temperature : Controlled reflux (80–100°C) to ensure complete acylation.
- Purification : Solvent selection impacts crystal purity; polar aprotic solvents improve recrystallization efficiency .
Basic: How can researchers characterize the molecular structure and confirm the identity of this compound?
Answer:
A multi-technique approach is recommended:
- FTIR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and aromatic C-Cl peaks (~750 cm⁻¹) .
- NMR : ¹H NMR should show signals for the 4-chlorophenyl group (δ 7.2–7.4 ppm) and the oxazole methyl group (δ 2.3 ppm) .
- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds between acetamide NH and oxazole oxygen) .
- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ at m/z 279.07) .
Advanced: What computational methods are recommended to predict the reactivity and electronic properties of this acetamide derivative?
Answer:
- HOMO-LUMO analysis : Identify electron-rich (oxazole ring) and electron-deficient (chlorophenyl) regions to predict nucleophilic/electrophilic sites .
- Molecular Electrostatic Potential (MESP) : Map charge distribution to anticipate hydrogen-bonding interactions .
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to simulate reaction mechanisms and optimize transition states .
Advanced: How should researchers approach optimizing reaction conditions for derivatives of this compound using statistical experimental design?
Answer:
Employ a Box-Behnken or central composite design to minimize experiments while evaluating variables:
- Factors : Temperature, solvent polarity, catalyst concentration.
- Response variables : Yield, purity (HPLC), crystal size.
- Analysis : ANOVA identifies significant factors; contour plots optimize conditions .
For example, solvent polarity (ε) strongly influences acylation efficiency—higher ε improves solubility but may reduce selectivity .
Advanced: What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound?
Answer:
- Cross-validation : Compare experimental FTIR/Raman spectra with computed vibrational modes to identify discrepancies in functional group assignments .
- Crystallographic refinement : Resolve conflicts in predicted vs. observed bond lengths using high-resolution X-ray data .
- Feedback loops : Integrate experimental results (e.g., reaction yields) into computational models to recalibrate activation energies .
Advanced: What are the best practices for analyzing intermolecular interactions and crystal packing in this compound?
Answer:
- X-ray diffraction : Identify hydrogen bonds (e.g., N–H···O=C) and π-π stacking between chlorophenyl groups .
- Hirshfeld surface analysis : Quantify interaction types (e.g., H-bonding vs. van der Waals) using software like CrystalExplorer .
- Thermal analysis (DSC/TGA) : Correlate packing efficiency with melting points and decomposition profiles .
Basic: What safety precautions are necessary when handling this compound during synthesis and analysis?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of chloroacetyl chloride vapors .
- PPE : Nitrile gloves and lab coats to prevent skin contact; safety goggles for eye protection .
- Waste disposal : Neutralize acidic byproducts before disposal and segregate halogenated waste .
Advanced: How can solvent selection impact the recrystallization efficiency and purity of the compound?
Answer:
- Polarity : Ethanol-DMF mixtures enhance solubility of polar intermediates but may trap impurities; pet-ether yields smaller, purer crystals .
- Boiling point : High-boiling solvents (e.g., DMF) require vacuum distillation for recovery, increasing process complexity .
- Hildebrand parameter : Match solvent (δ ≈ 21 MPa¹/²) with solute to maximize crystal lattice stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
